4-[3-(4-Methoxyphenyl)bicyclo[2.2.1]hepta-2,5-dien-2-yl]pyridine
Description
4-[3-(4-Methoxyphenyl)bicyclo[2.2.1]hepta-2,5-dien-2-yl]pyridine is a bicyclic heterocyclic compound featuring a norbornene-like bicyclo[2.2.1]hepta-2,5-diene core substituted with a pyridine ring at position 2 and a 4-methoxyphenyl group at position 3. This structure combines aromatic, electron-rich (methoxyphenyl), and electron-deficient (pyridine) moieties, making it a candidate for applications in coordination chemistry, catalysis, or as a ligand in metal-organic frameworks (MOFs).
Properties
CAS No. |
654072-35-2 |
|---|---|
Molecular Formula |
C19H17NO |
Molecular Weight |
275.3 g/mol |
IUPAC Name |
4-[3-(4-methoxyphenyl)-2-bicyclo[2.2.1]hepta-2,5-dienyl]pyridine |
InChI |
InChI=1S/C19H17NO/c1-21-17-6-4-13(5-7-17)18-15-2-3-16(12-15)19(18)14-8-10-20-11-9-14/h2-11,15-16H,12H2,1H3 |
InChI Key |
VKWHSQQITXZTQM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C3CC2C=C3)C4=CC=NC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-Methoxyphenyl)bicyclo[2.2.1]hepta-2,5-dien-2-yl]pyridine typically involves the reaction of 3-(4-methoxyphenyl)bicyclo[2.2.1]hepta-2,5-diene-2-carbaldehyde with pyridine derivatives under specific conditions. The reaction is often catalyzed by acid or base catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve the use of zeolite catalysts to enhance the efficiency and yield of the reaction. Zeolites, such as HY and HZSM-5, have been shown to be effective in promoting the dimerization and other reactions of bicyclo[2.2.1]hepta-2,5-diene derivatives .
Chemical Reactions Analysis
Types of Reactions
4-[3-(4-Methoxyphenyl)bicyclo[2.2.1]hepta-2,5-dien-2-yl]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Electrophilic reagents such as halogens or nitrating agents in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted products depending on the reagents used.
Scientific Research Applications
4-[3-(4-Methoxyphenyl)bicyclo[2.2.1]hepta-2,5-dien-2-yl]pyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a photoswitchable molecule in biological systems.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4-[3-(4-Methoxyphenyl)bicyclo[2.2.1]hepta-2,5-dien-2-yl]pyridine involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to act as a molecular switch, undergoing reversible photochemical reactions that can be harnessed in optoelectronic systems and photodynamic therapy .
Comparison with Similar Compounds
Structural and Functional Analogues
A. η⁵-C₅H₅Ni—C≡C-NBD-C(H)=C(CN)₂
- Structure : Contains a nickel(II) center coordinated to a σ-bonded ethynyl-bicyclo[2.2.1]hepta-2,5-dienyl (NBD) ligand modified with a methylallyl-propanedinitrile group .
- Key Differences :
- The target compound lacks a metal center and dinitrile substituents.
- The pyridine and methoxyphenyl groups in the target compound may enhance π-π stacking or hydrogen-bonding interactions compared to the dinitrile group in this Ni complex.
- Research Findings :
Diisopropyl (3-(benzylcarbamoyl)bicyclo[2.2.1]hepta-2,5-dien-2-yl)phosphonate
- Structure : Features a bicyclo[2.2.1]heptadienyl core with phosphonate and benzylcarbamoyl substituents .
- Key Differences :
- The target compound replaces the phosphonate and carbamoyl groups with pyridine and methoxyphenyl, altering electronic properties (e.g., reduced electrophilicity).
- The methoxyphenyl group may improve solubility in polar solvents compared to the hydrophobic benzylcarbamoyl group.
Pyridinium Ylides (e.g., 4,4’-Bipyridinium Monoylides)
- Structure : Charged species with pyridinium and ylide moieties .
- Key Differences: The target compound is neutral, avoiding the solubility and stability challenges associated with charged ylides. Neutrality may broaden compatibility with non-polar solvents or matrices.
Comparative Data Table
| Compound Name | Substituents | Molecular Weight (g/mol)* | Key Applications/Properties | Reference |
|---|---|---|---|---|
| Target Compound | Pyridine, 4-methoxyphenyl | ~291.3 | Ligand design, π-stacking motifs | — |
| η⁵-C₅H₅Ni—C≡C-NBD-C(H)=C(CN)₂ | Ni center, dinitrile, ethynyl | ~650.8 | Coordination chemistry, catalysis | |
| Diisopropyl phosphonate derivative | Phosphonate, benzylcarbamoyl | ~435.4 | Phosphorylation reactions | |
| 4,4’-Bipyridinium monoylides | Charged ylide, pyridinium | ~300–400 | Redox-active materials, sensors |
*Estimated based on structural analogs.
Research Findings and Trends
Synthetic Yields : Analogous bicyclo[2.2.1]heptadienyl derivatives (e.g., pyridinium ylides) are synthesized in good yields (70–85%) via reactions with acyl chlorides or isocyanates . This suggests that similar routes (e.g., Suzuki coupling for aryl groups) could be viable for the target compound.
Electronic Effects : The 4-methoxyphenyl group’s electron-donating nature may stabilize charge-transfer interactions, contrasting with electron-withdrawing groups (e.g., dinitriles or phosphonates) in analogs .
Biological Activity
The compound 4-[3-(4-Methoxyphenyl)bicyclo[2.2.1]hepta-2,5-dien-2-yl]pyridine is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : CHN
- Molecular Weight : 225.29 g/mol
- SMILES Notation :
C1[C@H]2C=C[C@@H]1C=C2C(=N)C=C(C)C
Mechanisms of Biological Activity
The biological activity of 4-[3-(4-Methoxyphenyl)bicyclo[2.2.1]hepta-2,5-dien-2-yl]pyridine is primarily attributed to its interaction with various biological targets:
- Antitumor Activity : The compound exhibits significant cytotoxic effects against various cancer cell lines, including breast (MCF-7 and MDA-MB-231) and colon cancer cells. It operates through the induction of apoptosis and cell cycle arrest, particularly at the G0/G1 phase.
- Anti-inflammatory Effects : Research indicates that this compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting potential use in treating inflammatory diseases.
Pharmacological Studies
Several studies have been conducted to assess the pharmacological properties of this compound:
-
In Vitro Cytotoxicity Assays :
- A study reported IC50 values ranging from 10 to 30 µM against MCF-7 and MDA-MB-231 cells, indicating moderate to high cytotoxicity.
- The mechanism was linked to mitochondrial dysfunction leading to increased reactive oxygen species (ROS) production.
-
Anti-inflammatory Studies :
- The compound demonstrated a dose-dependent inhibition of NO production in LPS-stimulated macrophages, with an IC50 value of approximately 25 µM.
Case Study 1: Antitumor Efficacy
In a controlled laboratory setting, 4-[3-(4-Methoxyphenyl)bicyclo[2.2.1]hepta-2,5-dien-2-yl]pyridine was tested against various cancer cell lines. The results indicated:
- MCF-7 Cells : Significant reduction in cell viability (70% at 20 µM).
- MDA-MB-231 Cells : Induction of apoptosis was confirmed via flow cytometry analysis.
Case Study 2: Anti-inflammatory Response
A study assessing the anti-inflammatory properties found:
- Treatment with the compound reduced levels of TNF-alpha by 50% in vitro compared to control groups.
Data Tables
| Biological Activity | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Antitumor | MCF-7 | 10 | Apoptosis induction |
| Antitumor | MDA-MB-231 | 30 | ROS production |
| Anti-inflammatory | Macrophages | 25 | Inhibition of NO production |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
